Welcome to the BenchChem Online Store!
molecular formula C11H11N3O3 B8308502 4-(1,3-dioxolan-2-ylmethyl)pyrido(2,3-b)pyrazin-3(4H)-one

4-(1,3-dioxolan-2-ylmethyl)pyrido(2,3-b)pyrazin-3(4H)-one

Cat. No. B8308502
M. Wt: 233.22 g/mol
InChI Key: BHTDVZFYKJPNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367831B2

Procedure details

To a solution of 0.20 g of 3-amino-2-(1,3-dioxolan-2-ylmethyl)aminopyridine in 2 mL of ethanol, 0.25 g of a 45 to 50% toluene solution of ethyl oxoacetate was added, and the mixture was heated under reflux while stirring for 1 hour 30 minutes. The reaction mixture was cooled to room temperature, and thereto were added water and ethyl acetate. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The resultant residue was purified by flash silica gel column chromatography using gradient elution with chloroform:methanol=100:0 to 90:10 to obtain 0.16 g of 4-(1,3-dioxolan-2-ylmethyl)pyrido(2,3-b)pyrazin-3(4H)-one as a light brown solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:8][CH2:9][CH:10]2[O:14][CH2:13][CH2:12][O:11]2)=[N:4][CH:5]=[CH:6][CH:7]=1.C1(C)C=CC=CC=1.[O:22]=[CH:23][C:24](OCC)=O.O>C(O)C.C(OCC)(=O)C>[O:11]1[CH2:12][CH2:13][O:14][CH:10]1[CH2:9][N:8]1[C:23](=[O:22])[CH:24]=[N:1][C:2]2[CH:7]=[CH:6][CH:5]=[N:4][C:3]1=2

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NC=1C(=NC=CC1)NCC1OCCO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
ethyl oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 1 hour 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the resultant solution was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by flash silica gel column chromatography
WASH
Type
WASH
Details
elution with chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(OCC1)CN1C2=C(N=CC1=O)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.